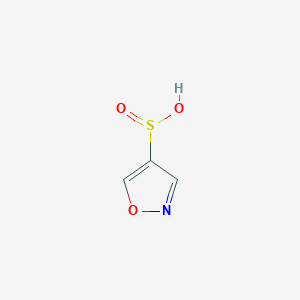
2,2-Diethoxyethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxyethane-1,1-diol is an organic compound with the molecular formula C6H14O4 It is a diol with two ethoxy groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the use of titanium dioxide (TiO2) as a photocatalyst to facilitate the direct synthesis from ethanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes. The reaction is typically carried out at elevated temperatures and pressures to maximize the conversion rate .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxyethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizing agent for certain biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxyethane-1,1-diol involves its ability to form hydrogen bonds with other molecules. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with hydroxyl and carbonyl groups in other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the additional hydroxyl group.
Ethylene glycol diethyl ether: Similar ether structure but different functional groups.
1,2-Dimethoxyethane: Similar diol structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,2-Diethoxyethane-1,1-diol is unique due to its dual ethoxy and hydroxyl functional groups, which provide it with distinct chemical reactivity and versatility in various applications .
Eigenschaften
Molekularformel |
C6H14O4 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2,2-diethoxyethane-1,1-diol |
InChI |
InChI=1S/C6H14O4/c1-3-9-6(5(7)8)10-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MYOMWIWWWOELDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















